

# D2EHPA vs Cyanex 272 for separating neodymium and samarium

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An In-Depth Technical Guide to the Solvent Extraction-Based Separation of Neodymium and Samarium: A Comparative Analysis of D2EHPA and Cyanex 272

## Executive Summary

The separation of adjacent rare earth elements (REEs), such as neodymium (Nd) and samarium (Sm), is a formidable challenge in hydrometallurgy due to their nearly identical chemical properties. Solvent extraction is the industry-standard method for this purification, with organophosphorus extractants being the reagents of choice. This guide provides a detailed, data-driven comparison of two leading commercial extractants: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and Bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272).

While D2EHPA is a robust, all-purpose extractant effective for bulk REE recovery, experimental data consistently demonstrates that Cyanex 272 offers superior selectivity for the Sm/Nd pair. The higher separation factors achieved with Cyanex 272 are attributed to the greater steric hindrance imparted by its bulky alkyl groups attached directly to the phosphorus atom. This structural difference allows for more refined discrimination between the slightly different ionic radii of  $\text{Sm}^{3+}$  and  $\text{Nd}^{3+}$ . Consequently, for processes requiring high-purity neodymium, Cyanex 272 is often the more efficient choice, potentially reducing the number of counter-current stages required and lowering capital expenditure.

# Introduction: The Challenge of Separating Neodymium and Samarium

Neodymium is a critical component in high-strength permanent magnets (NdFeB) that are essential for green technologies like electric vehicles and wind turbines.<sup>[1]</sup> Samarium, its neighbor in the lanthanide series, is also used in permanent magnets (SmCo) and various alloys.<sup>[2]</sup> These elements co-occur in geological deposits and must be separated to high purity (>99.5%) for most applications.

The primary difficulty in their separation lies in the "lanthanide contraction"—the gradual decrease in ionic radius across the series. The radii of Nd<sup>3+</sup> and Sm<sup>3+</sup> are extremely similar, resulting in nearly identical chemical behaviors in aqueous solutions. Solvent extraction exploits the subtle differences in their coordination chemistry by using an organic liquid (the extractant) that can selectively form a complex with one ion over the other, transferring it from the aqueous phase to the organic phase. This guide focuses on the performance of D2EHPA and Cyanex 272, two commercially significant acidic organophosphorus extractants, for this precise application.

## Physicochemical Properties of D2EHPA and Cyanex 272

The separation performance of these extractants is a direct consequence of their molecular structure. Both operate via a cation-exchange mechanism, but their functional groups dictate their acidity and steric profile.

- D2EHPA (Di-(2-ethylhexyl) phosphoric acid): As a phosphoric acid derivative, D2EHPA is a relatively strong acidic extractant. It is widely used for the bulk separation of REE groups (e.g., light REEs from heavy REEs).<sup>[3]</sup>
- Cyanex 272 (Bis(2,4,4-trimethylpentyl) phosphinic acid): As a phosphinic acid, Cyanex 272 is less acidic than D2EHPA.<sup>[4]</sup> Its key feature is the two bulky 2,4,4-trimethylpentyl groups bonded directly to the phosphorus center. This arrangement creates significant steric hindrance around the complexation site, enhancing selectivity for adjacent REEs.<sup>[5]</sup> It is recognized for achieving higher separation factors between REEs compared to D2EHPA.<sup>[5]</sup>

The general order of extraction efficiency for single acidic extractants is D2EHPA > PC88A > Cyanex 272, indicating that D2EHPA is a more powerful (less selective) extractant overall.[6]

## Comparative Performance Analysis

The choice between D2EHPA and Cyanex 272 hinges on a trade-off between extraction power and selectivity. The key performance indicators are the separation factor, the effect of pH on extraction, and the ease of stripping.

Performance Metric	D2EHPA	Cyanex 272	Rationale & Insights
Chemical Class	Phosphoric Acid	Phosphinic Acid	The P=O(OH) functional group is the site of cation exchange for both.
Separation Factor ( $\beta_{Sm/Nd}$ )	5.0 - 10.0[1][7]	Generally higher than D2EHPA[5]	The separation factor ( $\beta = D_{Sm} / D_{Nd}$ ) is the most critical parameter. A higher value means fewer theoretical stages are needed for separation, reducing plant size and cost. Cyanex 272's steric bulk enhances this value.
Optimal pH for Extraction	~pH 0.4 - 2.5[7][8]	~pH 2.0 - 3.3[9][10]	Extraction is highly pH-dependent.[11] Protons are released during the cation-exchange reaction, so the aqueous phase pH must be controlled. Cyanex 272 operates at a higher pH range due to its lower acidity.
Extraction Mechanism	Cation Exchange[11]	Cation Exchange[9]	For a trivalent REE like $Nd^{3+}$ or $Sm^{3+}$ , the general reaction is: $REE^{3+}(aq) + 3(HA)_2(org) \rightleftharpoons REE(A_2H)_3(org) + 3H^+(aq)$ , where $(HA)_2$

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represents the dimerized extractant.

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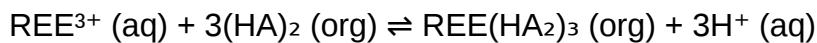
Stripping Agents	2-6 M HCl or HNO <sub>3</sub> <a href="#">[3]</a> <a href="#">[12]</a>	Strong mineral acids (HCl, H <sub>2</sub> SO <sub>4</sub> )
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Stripping reverses the extraction by using a high concentration of acid to drive the equilibrium back, releasing the metal into a new aqueous phase. The less acidic nature of the Cyanex 272 complex can sometimes allow for stripping with milder acid conditions.

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## Mechanism of Separation: The Role of Steric Hindrance

Both D2EHPA and Cyanex 272 extract trivalent lanthanides through a cation-exchange mechanism where the metallic cation in the aqueous phase is exchanged for protons from the acidic extractant in the organic phase.[\[9\]](#)[\[11\]](#) The extractant molecules typically exist as dimers in the organic diluent. The simplified equilibrium reaction is:



Where  $\text{REE}^{3+}$  is the rare earth ion ( $\text{Nd}^{3+}$  or  $\text{Sm}^{3+}$ ) and  $(\text{HA})_2$  is the dimer of the organophosphorus acid.

The superior selectivity of Cyanex 272 arises from the steric hindrance provided by its branched alkyl groups. Samarium, having a smaller ionic radius than neodymium, can more easily penetrate this sterically crowded environment to form a stable complex with the extractant. Neodymium, being slightly larger, faces greater difficulty, resulting in a lower distribution coefficient compared to samarium and thus a high Sm/Nd separation factor. This

steric effect is less pronounced in D2EHPA, leading to lower selectivity between these adjacent lanthanides.

## Experimental Protocols

Below are representative, step-by-step methodologies for evaluating the separation of Nd and Sm using either extractant.

### Protocol 1: Solvent Extraction with D2EHPA

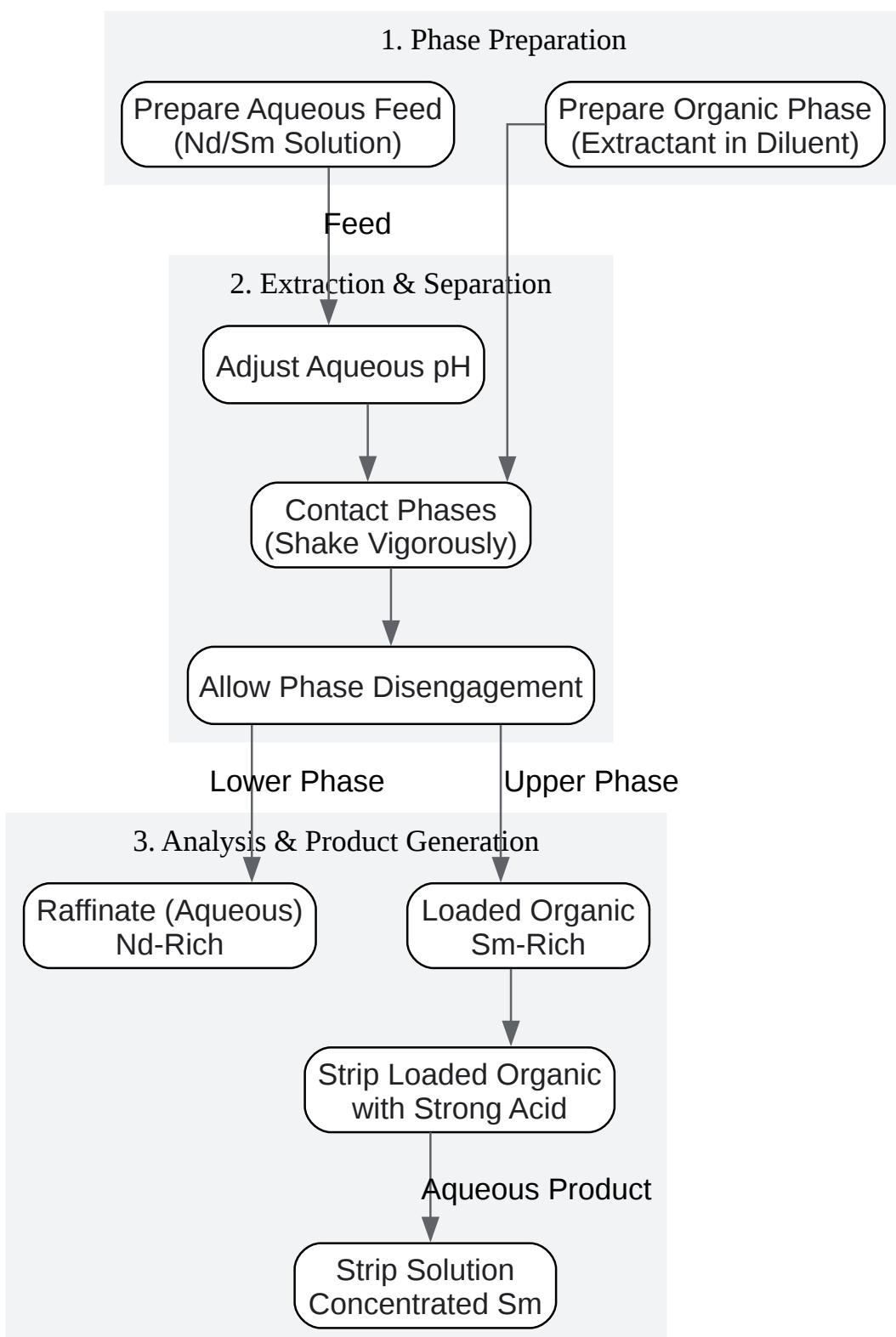
- Organic Phase Preparation: Prepare a 0.3 M D2EHPA solution by dissolving the required volume of D2EHPA in an aliphatic diluent like kerosene or hexane.[\[3\]](#)
- Aqueous Phase Preparation: Prepare a synthetic aqueous feed solution containing known concentrations of neodymium and samarium (e.g., 1-10 g/L of each) in a chloride or sulfate matrix.
- pH Adjustment: Adjust the initial pH of the aqueous feed to a value within the optimal range, for example, pH 1.0, using dilute HCl or H<sub>2</sub>SO<sub>4</sub>.
- Extraction: Combine equal volumes of the organic and aqueous phases (O/A ratio = 1) in a separatory funnel. Shake vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.[\[13\]](#)
- Phase Separation: Allow the phases to disengage. Centrifugation can be used to accelerate this step.
- Analysis: Carefully separate the phases. Analyze the concentration of Nd and Sm remaining in the raffinate (aqueous phase) using ICP-MS or ICP-OES. The concentration in the organic phase can be calculated by mass balance.
- Stripping: To recover the extracted metals, contact the loaded organic phase with a high-concentration mineral acid (e.g., 3 M HNO<sub>3</sub> or 4 M HCl) at an O/A ratio of 1 for 10-20 minutes. Analyze the resulting strip solution for Nd and Sm content.

### Protocol 2: Solvent Extraction with Cyanex 272

The protocol is similar to that for D2EHPA, with a key difference in the operating pH.

- Organic Phase Preparation: Prepare a 10% v/v (~0.2-0.3 M) Cyanex 272 solution in kerosene.[9]
- Aqueous Phase Preparation: Prepare an aqueous feed as described for D2EHPA.
- pH Adjustment: Adjust the initial pH of the aqueous feed to a value between 2.5 and 3.0.[9] This is a critical parameter for Cyanex 272.
- Extraction, Phase Separation, and Analysis: Follow steps 4-6 from the D2EHPA protocol.
- Stripping: Contact the loaded organic phase with a mineral acid solution (e.g., 1-2 M H<sub>2</sub>SO<sub>4</sub> or HCl). Due to the nature of the Cyanex 272 complex, complete stripping may be achievable under slightly milder conditions than with D2EHPA.

## Experimental Workflow Diagram



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Caption: General workflow for solvent extraction of Nd/Sm.

## Process Considerations and Recommendations

- For Bulk Separation: If the goal is to separate a mixture of light REEs from heavy REEs, the stronger extraction power of D2EHPA makes it a suitable and cost-effective choice. It can efficiently extract the entire group of elements for further processing.[3]
- For High-Purity Separation of Adjacent REEs: For the fine separation of Sm from Nd, Cyanex 272 is the superior reagent due to its significantly higher separation factor.[5] This selectivity translates directly into a more efficient process, requiring fewer counter-current stages, which can substantially reduce both the capital and operational costs of the separation plant.
- Synergistic Systems: Research has shown that mixtures of D2EHPA and Cyanex 272 can exhibit synergistic effects, leading to enhanced separation factors that are greater than either extractant alone.[14][15] Investigating such mixed-extractant systems is a promising avenue for process optimization, potentially combining the extractive strength of D2EHPA with the selectivity of Cyanex 272.

## Conclusion

The selection of an appropriate extractant for neodymium and samarium separation is a critical decision guided by process economics and final product purity requirements. D2EHPA serves as a powerful, general-purpose extractant ideal for bulk recovery. However, for the specific and challenging task of separating the adjacent lanthanides Nd and Sm, the structural design of Cyanex 272 provides a distinct advantage. Its superior selectivity, born from steric hindrance, allows for a more efficient and targeted separation, making it the preferred choice for producing high-purity neodymium streams.

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